molecular formula C20H19N3O3S2 B2717171 ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 852366-84-8

ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2717171
M. Wt: 413.51
InChI Key: QAEKBTDIWHWJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups and rings. It includes a quinazoline ring, which is a type of nitrogen-containing heterocycle, attached to a thiophene ring, which is a sulfur-containing heterocycle . The presence of these rings suggests that this compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a quinazoline ring attached to a thiophene ring. These rings are likely to contribute to the stability of the molecule and may also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinazoline and thiophene rings may influence its solubility, stability, and reactivity .

Scientific Research Applications

Anticancer Activity

The synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituents as precursors has been demonstrated, with compounds showing potent anticancer activity against colon HCT-116 human cancer cell lines (Abdel-Motaal, Asem, & Alanzy, 2020). This study highlights the potential of ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives in anticancer drug development.

Antibacterial and Antifungal Activities

The synthesis of cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes has been investigated for antibacterial activity against various pathogenic strains and antifungal activity against Candida albicans. Some compounds exhibited activity comparable to standard antibiotics (Altundas, Sarı, Çolak, & Öğütcü, 2010). This research signifies the importance of such compounds in addressing resistant microbial strains.

Antitumor Activity

A study on the synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from similar structures has shown that most compounds reveal high inhibitory effects when screened in vitro for their antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams, Mohareb, Helal, & Mahmoud, 2010). The research underscores the chemical's potential as a basis for developing new antitumor agents.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include exploring its potential uses in pharmaceuticals or other applications, studying its chemical reactivity, or investigating its physical properties .

properties

IUPAC Name

ethyl 2-[(2-quinazolin-4-ylsulfanylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-2-26-20(25)17-13-7-5-9-15(13)28-19(17)23-16(24)10-27-18-12-6-3-4-8-14(12)21-11-22-18/h3-4,6,8,11H,2,5,7,9-10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEKBTDIWHWJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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